N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid
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Overview
Description
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid is a synthetic compound with the CAS number 1480890-33-2. It is a derivative of L-Glutamic Acid, a naturally occurring amino acid. This compound is often used in research and industrial applications due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid typically involves multiple steps, starting from L-Glutamic AcidThe reaction conditions often require the use of organic solvents like dichloromethane and catalysts such as N,N-Diisopropylethylamine (DIPEA) to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N,N-Diboc L-Glutamic Acid: Similar in structure but lacks the t-butyl and dehydroxy modifications.
1-O-t-Butyl L-Glutamic Acid: Contains the t-butyl group but not the N,N-Diboc protection.
6-Dehydroxy L-Glutamic Acid: Lacks the N,N-Diboc and t-butyl groups
Uniqueness
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid is unique due to its combination of protective groups and modifications, which confer specific reactivity and stability. This makes it particularly useful in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C20H35NO7 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C20H35NO7/c1-18(2,3)26-15(23)14(12-10-11-13-22)21(16(24)27-19(4,5)6)17(25)28-20(7,8)9/h13-14H,10-12H2,1-9H3/t14-/m0/s1 |
InChI Key |
KCLHRAVWLXGXKC-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCC=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCC=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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